molecular formula C6H5BrFNO B1312590 4-Amino-3-bromo-5-fluorophenol CAS No. 847872-11-1

4-Amino-3-bromo-5-fluorophenol

Cat. No.: B1312590
CAS No.: 847872-11-1
M. Wt: 206.01 g/mol
InChI Key: DOPYFZKJWNMJKQ-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-5-fluorophenol is an organic compound that belongs to the class of halogenated phenols It features a phenol ring substituted with amino, bromo, and fluoro groups at the 4, 3, and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-5-fluorophenol can be achieved through several methods. One common approach involves the sulfonation of 4-nitrophenol, followed by catalytic hydrogenation to introduce the amino group. Subsequent fluoro-substitution at the 3 position and desulfonation yield the target compound . Another method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

For large-scale industrial production, the method involving 4-nitrophenol as a starting material is preferred due to its cost-effectiveness and simplicity in aftertreatment steps. This method is suitable for producing this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromo-5-fluorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while cross-coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Amino-3-bromo-5-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-5-fluorophenol involves its interaction with various molecular targets and pathways. The presence of the amino, bromo, and fluoro groups allows it to participate in a range of chemical reactions, influencing its biological activity. For instance, the fluoro group can enhance the binding affinity of synthesized APIs, while the bromo group facilitates cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-bromo-5-fluorophenol is unique due to the combination of amino, bromo, and fluoro groups on the phenol ring. This combination imparts distinct reactivity and properties, making it valuable in various applications such as drug discovery and material science .

Properties

IUPAC Name

4-amino-3-bromo-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPYFZKJWNMJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465072
Record name 4-AMINO-3-BROMO-5-FLUOROPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847872-11-1
Record name Phenol, 4-amino-3-bromo-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847872-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-AMINO-3-BROMO-5-FLUOROPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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